tert-Butylamine hydrobromide

Catalog No.
S614924
CAS No.
60469-70-7
M.F
C4H12BrN
M. Wt
154.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylamine hydrobromide

CAS Number

60469-70-7

Product Name

tert-Butylamine hydrobromide

IUPAC Name

2-methylpropan-2-amine;hydrobromide

Molecular Formula

C4H12BrN

Molecular Weight

154.05 g/mol

InChI

InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H

InChI Key

CQKAPARXKPTKBK-UHFFFAOYSA-N

SMILES

CC(C)(C)N.Br

Synonyms

tert-butylamine, tert-butylamine hydrobromide, tert-butylamine hydrochloride, tert-butylamine hydroiodide, tert-butylamine monolithium salt, tert-butylamine perchlorate, tert-butylamine sulfate (2:1), tert-butylamine thiocyanate, tert-butylamine, conjugate acid

Canonical SMILES

CC(C)(C)N.Br
Origin

t-BuNH2•HBr is typically synthesized from tert-butylamine (t-BuNH2) through its reaction with hydrobromic acid (HBr) [].

Significance

This compound finds use as a catalyst in the production of anhydrous sodium []. Additionally, its structural similarity to paracetamol suggests potential for pharmaceutical applications, particularly in treating cardiovascular diseases and diabetes, due to its possible inhibitory effect on cyclooxygenase enzymes [].


Molecular Structure Analysis

t-BuNH2•HBr possesses a simple yet interesting structure. The core molecule is tert-butylamine, which has a central carbon atom bonded to three methyl groups (CH3) and a single amine group (NH2). The hydrobromide part consists of a hydrogen atom (H) and a bromide ion (Br-), which is ionically bonded to the positively charged amine group on t-BuNH2 []. This structure results in a molecule with both a basic amine group and an acidic hydrobromide moiety.


Chemical Reactions Analysis

Synthesis:

As mentioned earlier, t-BuNH2•HBr is synthesized from tert-butylamine and hydrobromic acid:

t-BuNH2 + HBr → t-BuNH2•HBr

Other Reactions:

Due to its amine group, t-BuNH2•HBr can undergo various reactions typical of amines. These include acylation reactions and condensation reactions for forming amides and imines, respectively.

Decomposition:

At high temperatures, t-BuNH2•HBr may decompose, releasing gaseous products like isobutene and ammonia.

Note

Specific reaction conditions and detailed mechanisms for these reactions are beyond the scope of this analysis but can be found in relevant chemistry textbooks.


Physical And Chemical Properties Analysis

  • Melting Point: Information on the specific melting point of t-BuNH2•HBr is not readily available.
  • Boiling Point: Similar to the melting point, data on the boiling point of t-BuNH2•HBr is limited.
  • Solubility: t-BuNH2•HBr is likely soluble in polar solvents like water and alcohols due to the presence of the ionic hydrobromide group.
  • Stability: The compound is expected to be stable under normal storage conditions but may decompose at elevated temperatures.

Mechanism of Action (limited information)

While research on the specific mechanism of action of t-BuNH2•HBr in biological systems is limited, its structural similarity to paracetamol suggests a possible role in inhibiting cyclooxygenase enzymes (COX-1 and COX-2) []. These enzymes are responsible for the production of prostaglandins and thromboxanes, which are involved in inflammation and pain. By inhibiting COX activity, t-BuNH2•HBr might potentially exert anti-inflammatory and analgesic effects. However, further research is needed to validate this hypothesis.

t-BuNH2•HBr can be a skin and eye irritant []. Standard laboratory safety precautions should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood. Specific data on its toxicity or flammability is not readily available.

Catalyst in Industrial Processes

One primary application of TBAHB lies in the industrial production of anhydrous sodium. It acts as a catalyst in the electrolytic process that converts molten sodium chloride (NaCl) into sodium metal and chlorine gas [].

Potential Therapeutic Agent

TBAHB holds potential as a therapeutic agent due to its structural similarities to paracetamol (acetaminophen) []. Paracetamol works by inhibiting the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), thereby reducing the production of inflammatory mediators like prostaglandins and thromboxanes [].

Research suggests that TBAHB may exhibit similar anti-inflammatory properties by inhibiting COX-1 and COX-2 activity in vitro (in laboratory settings) []. However, further investigation is needed to determine its effectiveness and safety in vivo (in living organisms) for therapeutic applications.

Research Tool in Biological Studies

TBAHB finds application as a research tool in various biological studies. For instance, it can be used to:

  • Modulate protein function

    Studies have shown that TBAHB can interact with specific proteins, potentially influencing their function and activity. This can be helpful in understanding protein-ligand interactions and their role in various biological processes.

  • Investigate cellular processes

    TBAHB may be used to investigate various cellular processes, such as ion transport and membrane permeability, due to its ability to alter the pH of solutions.

  • The research on TBAHB's potential therapeutic applications is still in its early stages, and more studies are necessary to establish its efficacy and safety for human use.
  • The use of TBAHB in scientific research should be conducted with proper safety precautions, as it is a potentially hazardous material.

Related CAS

75-64-9 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

60469-70-7

Dates

Modify: 2023-08-15

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